N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C24H21N3O3S3 and its molecular weight is 495.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
One study discusses the synthesis and characterization of a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups. This compound demonstrates good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features suggest its potential as a Type II photosensitizer for cancer treatment in photodynamic therapy due to its effective photophysical and photochemical properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antiviral Activities
Another study synthesizes novel celecoxib derivatives and evaluates their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. It highlights the potential of these compounds to be developed into therapeutic agents due to their significant activity profiles, especially against various cancer cell lines and HCV NS5B RdRp activity (Küçükgüzel et al., 2013).
Anticonvulsant Agents
Research into heterocyclic compounds containing a sulfonamide thiazole moiety found that several synthesized compounds demonstrated protective effects against picrotoxin-induced convulsion, indicating their potential as anticonvulsant agents. One particular compound exhibited significant anticonvulsive effects, suggesting its utility in medical applications for seizure management (Farag et al., 2012).
Benzodiazepine Receptor Agonists
A study on the design, synthesis, and pharmacological evaluation of novel 4-thiazolidinone derivatives as agonists of benzodiazepine receptors showed that some compounds displayed considerable anticonvulsant activity. This suggests their potential therapeutic application in treating conditions that benefit from benzodiazepine receptor agonism, such as anxiety disorders, without impairing learning and memory (Faizi et al., 2017).
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S3/c1-30-18-9-7-17(8-10-18)14-20-22(29)27(24(31)33-20)12-11-21(28)26-23-25-15-19(32-23)13-16-5-3-2-4-6-16/h2-10,14-15H,11-13H2,1H3,(H,25,26,28)/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFDAXPAVKAYGJ-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.